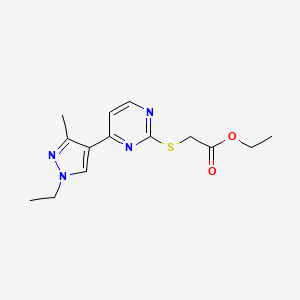

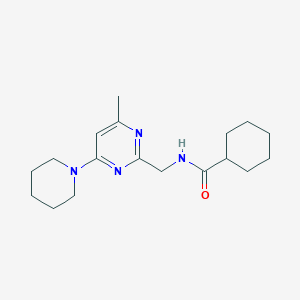

![molecular formula C21H20FN3OS B2490320 1-(4-fluorophenyl)-N-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide CAS No. 393824-16-3](/img/structure/B2490320.png)

1-(4-fluorophenyl)-N-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound in focus belongs to a class of chemicals characterized by their pyrazine and carbothioamide functionalities. These structures are notable for their potential applications in various fields, including pharmaceuticals, due to their interesting chemical and physical properties. The synthesis and study of such compounds contribute to a deeper understanding of their potential uses and interactions within biological systems.

Synthesis Analysis

The synthesis of similar compounds typically involves multi-step reactions, starting with the preparation of core structures followed by functionalization with specific groups (e.g., fluorophenyl and methoxyphenyl) to achieve the desired compound. An example is the synthesis of pyrazoline derivatives, where chalcone derivatives react with thiosemicarbazide in the presence of a base to form carbothioamide compounds (Jasinski, 2012).

Molecular Structure Analysis

The molecular structure of related compounds is often elucidated using techniques like X-ray diffraction, revealing intricate details about their crystalline forms and molecular configurations. For instance, studies on similar molecules have highlighted the importance of intramolecular hydrogen bonds and various intermolecular interactions that contribute to the stabilization of their crystal structures (Kumara et al., 2017).

Chemical Reactions and Properties

Compounds of this nature typically engage in reactions characteristic of their functional groups, such as nucleophilic substitutions or addition reactions. The specific reactivity can be influenced by the presence of electron-donating or withdrawing groups attached to the core structure, affecting their chemical behavior and interaction with other molecules.

Physical Properties Analysis

The physical properties, including melting points, solubility, and crystallinity, are determined by the compound's molecular structure. For example, the crystal packing and hydrogen bonding patterns observed in related compounds can significantly affect their solubility and melting points (Kumara et al., 2017).

Aplicaciones Científicas De Investigación

Monoamine Oxidase Inhibition

Compounds related to the chemical structure of 1-(4-fluorophenyl)-N-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide have been investigated for their human monoamine oxidase (hMAO) inhibitory activities. In particular, derivatives have shown potent inhibition of MAO-A isoforms, which implies potential applications in treating conditions related to neurotransmitter imbalances, such as depression. The docking studies to understand the binding mode of these compounds provide a foundational understanding for future drug development and optimization (Şentürk et al., 2012).

Anticancer Activity

Studies have shown that certain derivatives with a similar core structure possess significant anticancer activity. These compounds have demonstrated the ability to inhibit cell viability in prostate and breast cancer cells, reduce cell migration, and induce apoptosis through the activation of key cellular pathways. This suggests a potential avenue for the development of novel anticancer agents (Seo et al., 2019).

Crystal Structure and Molecular Interactions

Detailed structural analyses, including crystal structure studies and Hirshfeld surface analysis, have been conducted on similar compounds. These studies provide insights into the three-dimensional network of molecular interactions, crucial for understanding the compound's properties and interactions at the molecular level (Kumara et al., 2017).

Antimicrobial Activity

Derivatives have been synthesized and evaluated for their antimicrobial activities. These compounds have been characterized by spectral data and screened for activity against various microbial strains, indicating potential applications in treating microbial infections (Shah, 2017).

Propiedades

IUPAC Name |

1-(4-fluorophenyl)-N-(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN3OS/c1-26-18-10-8-17(9-11-18)23-21(27)25-14-13-24-12-2-3-19(24)20(25)15-4-6-16(22)7-5-15/h2-12,20H,13-14H2,1H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCJDMJZSMFTBJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=S)N2CCN3C=CC=C3C2C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-fluorophenyl)-N-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

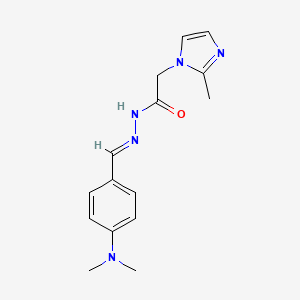

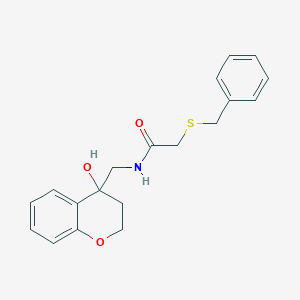

![N-(2,4-dimethylphenyl)-2-(1,5-dioxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2490237.png)

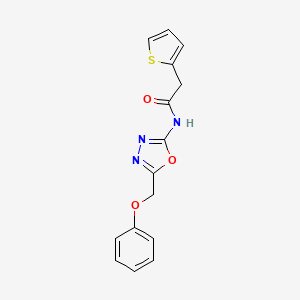

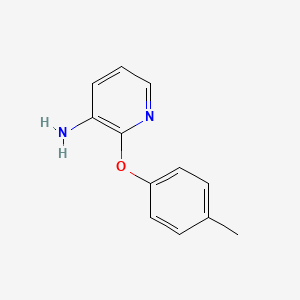

![N-(2-chlorophenyl)-3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarboxamide](/img/structure/B2490242.png)

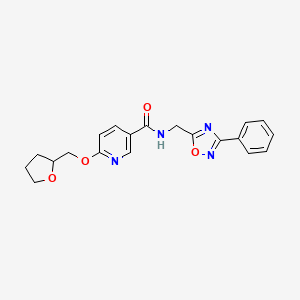

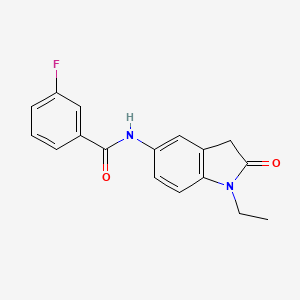

![N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-propylpentanamide](/img/structure/B2490248.png)

![N-[cyano(2,3-dimethoxyphenyl)methyl]isoquinoline-1-carboxamide](/img/structure/B2490249.png)

![1H-pyrazole-4,5-dione 4-{N-[2-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B2490251.png)

![N-[[5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2490257.png)